3-(2-Methoxy-ethylamino)-phthalic acid
Description
3-(2-Methoxy-ethylamino)-phthalic acid is a derivative of phthalic acid (1,2-benzenedicarboxylic acid) featuring a 2-methoxy-ethylamino substituent at the 3-position of the aromatic ring. This structural modification introduces both hydrophilic (carboxylic acid groups) and amphiphilic (methoxy-ethylamino side chain) properties, which may influence its solubility, reactivity, and biological activity. The methoxy-ethylamino group could enhance binding affinity to biological targets, as seen in analogous compounds that interact with enzymes like glycogen phosphorylase .
Properties
Molecular Formula |
C11H13NO5 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
3-(2-methoxyethylamino)phthalic acid |
InChI |
InChI=1S/C11H13NO5/c1-17-6-5-12-8-4-2-3-7(10(13)14)9(8)11(15)16/h2-4,12H,5-6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
CZJUXXAJQWKTMT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CC=CC(=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Phthalic Acid (1,2-Benzenedicarboxylic Acid): The parent compound lacks substituents beyond the two carboxylic acid groups. It exhibits high solubility in polar solvents and dissociates readily in water (pKa₁ ≈ 2.9, pKa₂ ≈ 5.4), contributing to its cloud condensation nucleus (CCN) activity in atmospheric studies .
Phthalic Anhydride Derivatives: Compounds like 2-phthaliminoethanoic acid (derived from phthalic anhydride and amino acids) share a similar aromatic backbone but feature imide or urea linkages. These derivatives often exhibit rigid molecular structures, influencing crystallinity and thermal stability .
Methoxy-Substituted Aromatic Amines: Examples from , such as 2-(3-Methoxyphenyl)ethylamine, highlight the role of methoxy groups in modulating physicochemical properties. The methoxy-ethylamino chain in the target compound could enhance lipid solubility, facilitating membrane permeability in biological systems.
Physicochemical Properties
Estimated based on molecular formula (C₁₁H₁₃NO₅). *Predicted based on hydrophilic -COOH and polar methoxy-ethylamino groups.
Environmental Impact
Phthalic acid derivatives are persistent in the environment due to slow degradation. The target compound’s methoxy-ethylamino group may enhance biodegradability compared to fully synthetic esters like DEHP. However, its CCN activity is likely lower than phthalic acid due to reduced dissociation capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
